N-(Bromoacetylamino)cyanopindolol is a synthetic compound that serves as a potent affinity label for beta-adrenergic receptors. This compound is derived from the structure of pindolol, which is known for its beta-blocking properties. The synthesis of N-(Bromoacetylamino)cyanopindolol allows for the exploration of receptor-ligand interactions and contributes to the understanding of beta-adrenergic signaling pathways.
The compound was first synthesized and characterized in the mid-1980s. It has been studied extensively in biochemical research, particularly in relation to its binding affinity and specificity towards beta-adrenergic receptors. The initial studies highlighted its potential as a tool for investigating receptor mechanisms and pharmacological effects .
N-(Bromoacetylamino)cyanopindolol is classified as a beta-adrenergic receptor antagonist. It functions as an affinity label, meaning it can covalently bind to specific amino acid residues within the receptor, allowing researchers to study the binding sites and conformational changes associated with receptor activation .
The synthesis of N-(Bromoacetylamino)cyanopindolol typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
N-(Bromoacetylamino)cyanopindolol features a complex molecular structure that includes:
The molecular formula for N-(Bromoacetylamino)cyanopindolol is CHBrNO, with a molecular weight of approximately 300.17 g/mol. Its structural representation reveals functional groups that facilitate interaction with beta-adrenergic receptors .
N-(Bromoacetylamino)cyanopindolol undergoes several important reactions:
The apparent dissociation constant (K) for N-(Bromoacetylamino)cyanopindolol has been reported at approximately 44 pM, indicating its high potency as an affinity label . This value underscores its effectiveness in targeting beta-adrenergic receptors in various biological contexts.
The mechanism of action for N-(Bromoacetylamino)cyanopindolol involves:
Research indicates that this compound can significantly alter receptor density and functionality in cellular models, providing insights into receptor regulation and pharmacological intervention strategies .
N-(Bromoacetylamino)cyanopindolol is typically characterized by:
Key chemical properties include:
Relevant data on melting point, boiling point, and spectral characteristics are essential for practical applications in laboratory settings .
N-(Bromoacetylamino)cyanopindolol has several important applications in scientific research:
N-(Bromoacetylamino)cyanopindolol (BAM-CYP), also designated as 2-bromo-N-[2-[[3-[(2-cyano-1H-indol-5-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]acetamide (CAS 95034-01-8), represents a strategically engineered β-adrenergic affinity label derived from the potent antagonist cyanopindolol (CYP) [2] [5]. Its molecular architecture integrates three critical pharmacophores:
Crystallographic studies of the closely related cyanopindolol-bound β1-adrenoceptor reveal that ligands occupy a buried transmembrane pocket involving transmembrane helices (TM) 3, 5, 6, and 7. Key interactions include hydrogen bonding with Ser2115.42, Ser2155.46, and Asn3297.39 (Ballesteros-Weinstein numbering) [4] [6]. The bromoacetyl extension in BAM-CYP is designed to protrude towards membrane-proximal regions, facilitating covalent engagement with non-protein elements or receptor side chains. Remarkably, BAM-CYP exhibits picomolar affinity (Kd = 44 ± 7 pM) for turkey erythrocyte βARs, confirming minimal disruption of orthosteric binding by the added reactive group [1].
Table 1: Structural Components and Receptor Interactions of BAM-CYP
Structural Element | Chemical Function | Role in βAR Binding |
---|---|---|
Indole-2-carbonitrile core | Hydrogen bonding/van der Waals interactions | High-affinity occupancy of orthosteric site |
Secondary amine & β-hydroxyl | Ionic/H-bond with Asp1213.32 | Anchoring to conserved TM3 residue |
Bromoacetamide group | Electrophilic alkylation site | Irreversible covalent modification of receptor component |
tert-Butyl group | Hydrophobic moiety | Enhanced membrane partitioning and receptor affinity |
The synthesis of BAM-CYP follows a multi-step convergent strategy starting from cyanopindolol:
Key synthetic challenges include the moisture sensitivity of bromoacetyl bromide and the need for precise stoichiometry to avoid diacylation. Purification typically employs silica gel chromatography or preparative HPLC, with final characterization by NMR and mass spectrometry [2]. Derivatization efforts have yielded analogues exploring:
Table 2: Synthetic Derivatives of Cyanopindolol as Affinity Labels
Compound Name | Reactive Group | Key Structural Variation | Primary Application |
---|---|---|---|
N-Bromoacetyl-amino-cyanopindolol (BAM-CYP) | Bromoacetamide | Flexible aminoalkyl linker | Irreversible βAR labeling in erythrocytes [1] |
Br-CYP | Bromoacetyl | Rigid diaminop-menthane linker | In vivo βAR blockade in rat tissues [3] |
Iodocyanopindolol | None (radiolabel) | Radioiodinated indole ring | Competitive binding studies [5] |
BAM-CYP (Molecular Formula: C16H21BrN3O3; MW 276.087 g/mol) is a solid with calculated density of 1.45 g/cm³ [2]. Its melting point is not explicitly reported, but thermal decomposition occurs above 250°C based on analog data. Key stability considerations include:
Table 3: Stability Characteristics of BAM-CYP Under Various Conditions
Factor | Condition | Degradation Pathway | Stability Recommendation |
---|---|---|---|
Aqueous pH | >7.0 | Hydrolysis to hydroxyacetamide | Use neutral buffers; immediate use post-solubilization |
Solvent | High-water content (>50%) | Hydrolysis | Maintain DMSO stock >10 mM; dilute in assay buffer <1% organic |
Temperature | >4°C (solution) | Thermal decomposition | Store solids at -20°C; solutions at -80°C ≤1 month |
Light | UV/Visible exposure | Radical oxidation/photolysis | Amber glass; opaque storage containers |
Characterization of BAM-CYP relies on orthogonal analytical methods confirming structure, purity, and identity:
Table 4: Spectroscopic Signatures for Identification of BAM-CYP
Technique | Key Diagnostic Feature | Interpretation |
---|---|---|
1H NMR | Singlet δ 3.85 (2H) | -CO-CH2Br protons |
13C NMR | Signal δ 168.5 | Bromoacetamide carbonyl |
HRMS (ESI+) | m/z 376.0893 [M+H]+ | Molecular ion confirmation (C16H22BrN3O3) |
MS/MS | Fragment m/z 318.1010 | Loss of CH2Br radical |
RP-HPLC | Rt = 12.5 min; peak symmetry >0.95 | Purity assessment; detection of hydrolytic impurities |
Compounds Mentioned in Article
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: